1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone

Physicochemical profiling Drug-likeness Membrane permeability

1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone (CAS 1186310-80-4) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine class, featuring a 6-acetyl substituent and an N3-methyl group on the fused imidazole ring. With a molecular formula of C₉H₉N₃O and molecular weight of 175.19 g/mol, this compound has a computed XLogP3-AA of 0.4, topological polar surface area (TPSA) of 47.8 Ų, zero hydrogen bond donors, and one rotatable bond, placing it in favorable physicochemical space for cell permeability.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1186310-80-4
Cat. No. B1393154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
CAS1186310-80-4
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(N=C1)N(C=N2)C
InChIInChI=1S/C9H9N3O/c1-6(13)7-3-8-9(10-4-7)12(2)5-11-8/h3-5H,1-2H3
InChIKeyZXPWMGARFLKJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone (CAS 1186310-80-4): Core Properties and Compound Classification for Research Procurement


1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone (CAS 1186310-80-4) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine class, featuring a 6-acetyl substituent and an N3-methyl group on the fused imidazole ring [1]. With a molecular formula of C₉H₉N₃O and molecular weight of 175.19 g/mol, this compound has a computed XLogP3-AA of 0.4, topological polar surface area (TPSA) of 47.8 Ų, zero hydrogen bond donors, and one rotatable bond, placing it in favorable physicochemical space for cell permeability [1]. The compound is offered as part of the Sigma-Aldrich AldrichCPR collection (catalog ADE001241), a curated set of unique chemicals for early discovery research, where it is supplied as a solid with no vendor-collected analytical data and sold on an 'as-is' basis . Multiple alternative suppliers including AKSci, Leyan, and Bio-Fount offer the compound at purities ranging from 95% to 97% [2].

Why 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone Cannot Be Substituted by Closest Imidazopyridine Analogs for Structure-Activity-Relationship (SAR) Studies


Substituting 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone with its closest analogs introduces consequential changes in hydrogen bonding capacity, lipophilicity, and synthetic reactivity that can fundamentally alter biological target engagement. The N3-methyl group eliminates the sole hydrogen bond donor present on the N-H analog (1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone, CAS 1525421-76-4), reducing TPSA from 58.6 Ų to 47.8 Ų while maintaining identical LogP [1][2]. This single methylation event alters the donor/acceptor ratio, which has been demonstrated across the imidazo[4,5-b]pyridine kinase inhibitor class to impact selectivity profiles between Aurora A and Aurora B isoforms through differential hinge-binding interactions [3]. Furthermore, the 6-acetyl group serves as a versatile synthetic handle—enabling Claisen condensations, reductive aminations, and heterocycle formation that are not accessible with non-carbonyl analogs such as 3-methyl-3H-imidazo[4,5-b]pyridine (CAS 6688-61-5) [4]. These covalent and non-covalent interaction differences mean that even structurally close in-class compounds cannot serve as drop-in replacements without re-validation of target engagement and downstream biological readouts.

Quantitative Differentiation Evidence for 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone: Head-to-Head Comparator Data for Informed Selection


Hydrogen Bond Donor Elimination via N3-Methylation: Physicochemical Comparison with 1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone (CAS 1525421-76-4)

N3-Methylation of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone completely eliminates the hydrogen bond donor (HBD) present in the N-H analog 1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone (CAS 1525421-76-4) [1][2]. This reduces the topological polar surface area from 58.6 Ų (N-H analog) to 47.8 Ų (N3-methyl compound), a decrease of 10.8 Ų, while LogP remains unchanged at 0.4 [1][2]. The absence of HBD is a recognized determinant of passive membrane permeability, with compounds possessing zero HBD generally exhibiting superior transcellular diffusion compared to their HBD-bearing analogs [3].

Physicochemical profiling Drug-likeness Membrane permeability

Imidazo[4,5-b]pyridine Scaffold as a Privileged Kinase Hinge-Binder: Class-Level Evidence for Target Engagement Potential

The imidazo[4,5-b]pyridine scaffold is a validated kinase hinge-binding motif, with multiple derivatives demonstrating nanomolar inhibitory activity across diverse kinases. CCT241736, an imidazo[4,5-b]pyridine derivative, exhibits IC₅₀ values of 0.015 μM against Aurora A, 0.035 μM against FLT3, and 0.1 μM against Aurora B in biochemical assays [1]. KY-04045, another imidazo[4,5-b]pyridine-based compound, inhibits PAK4 with an IC₅₀ of 8.7 μM, with co-crystal structures confirming that the imidazopyridine ring mediates critical hinge-loop interactions [2]. The 3-methyl-3H-imidazo[4,5-b]pyridin-6-yl substructure specifically appears in patent compounds targeting DOT1 (histone lysine methyltransferase) and LSD1, with reported IC₅₀ values below 10 nM in enzymatic assays [3].

Kinase inhibition Hinge-binding motif Cancer therapeutics

Synthetic Versatility of the 6-Acetyl Group: Reactivity Differentiation from Non-Carbonyl 6-Substituted Analogs

The 6-acetyl group of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone provides a reactive ketone handle that is absent in the corresponding 3-methyl-3H-imidazo[4,5-b]pyridine (CAS 6688-61-5, no 6-substituent), 6-carbonitrile analog (CAS 1186310-93-9), and 6-methanol derivative (CAS 1186310-79-1) [1]. The acetyl group enables Claisen condensation, reductive amination, Grignard addition, and hydrazone/oxime formation without requiring pre-functionalization, whereas the non-carbonyl analogs require additional synthetic steps (e.g., bromination, lithiation, or oxidation) to introduce reactive functionality at the 6-position [2]. This translates to a minimum one-step synthetic advantage for diversifying the 6-position compared to unsubstituted or nitrile-substituted analogs.

Synthetic intermediate Library synthesis Derivatization handle

Procurement-Grade Purity and Supplier Landscape Differentiation: Price and Specification Comparison

1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone is available from at least five major research chemical suppliers with purities ranging from 95% to 97% . Sigma-Aldrich offers the compound through its AldrichCPR collection (catalog ADE001241) as a solid without vendor analytical data, placing the quality assurance burden on the buyer . AKSci supplies the compound at 95% minimum purity with full quality assurance and SDS documentation . Leyan offers 95+% purity with tiered pricing across 100 mg to gram scales . In contrast, the N-H analog 1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone (CAS 1525421-76-4) shows more limited commercial availability with pricing at 5 g scale reaching $2,208.32 (95% purity) [1], suggesting the N3-methyl compound benefits from broader supplier competition and potentially more favorable bulk pricing.

Chemical procurement Purity specification Vendor comparison

Structural Basis for Selectivity Programming: N3-Methyl vs. N-H Tautomerism in Kinase Hinge Recognition

The N3-methyl group in 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone locks the imidazole tautomeric state, forcing the N1 nitrogen into a fixed sp² hybridization state. In contrast, the N-H analog (CAS 1525421-76-4) can undergo prototropic tautomerism between the 1H and 3H forms, presenting two distinct hydrogen-bonding patterns to a kinase hinge region [1]. Published crystal structures of imidazo[4,5-b]pyridine-based inhibitors bound to Aurora A kinase (PDB entries associated with J. Med. Chem. 2013, 56, 9122–9135) demonstrate that the N1 and N3 positions make distinct, non-interchangeable contacts with the hinge backbone [2]. The fixed tautomeric state in the N3-methyl compound eliminates this ambiguity, providing a single, well-defined binding mode for computational docking and SAR interpretation.

Kinase selectivity Tautomerism Structure-based design

Optimal Application Scenarios for 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone Based on Verified Differentiation Evidence


Kinase-Focused Fragment Library Construction Requiring Defined Hinge-Binding Cores

This compound is best deployed as a core fragment for constructing kinase-focused screening libraries where the imidazo[4,5-b]pyridine scaffold provides validated hinge-binding affinity [1]. The N3-methyl group eliminates tautomeric ambiguity and hydrogen bond donor capacity (HBD = 0, TPSA = 47.8 Ų), enhancing membrane permeability predictions relative to the N-H analog [2]. The 6-acetyl group serves as a direct diversification point for rapid analog synthesis via condensation or reductive amination, saving at least one synthetic step compared to non-carbonyl 6-substituted analogs [3]. Researchers targeting Aurora kinases, PAK4, FLT3, or LSD1 should prioritize this scaffold given the documented class activity (IC₅₀ range: 0.015–8.7 μM for optimized derivatives) and the availability of co-crystal structures to guide design [1].

Medicinal Chemistry SAR Expansion Around a Validated Kinase Hinge-Binder Scaffold

For medicinal chemistry programs that have already identified the 3-methyl-3H-imidazo[4,5-b]pyridine core as a hit or lead scaffold, this acetyl derivative provides the most synthetically accessible entry point for 6-position SAR exploration [3]. The ketone functionality enables parallel synthesis of hydrazones, oximes, secondary alcohols (via reduction), and extended unsaturated systems (via aldol condensation) without requiring pre-functionalization of the 6-position [3]. Compared to purchasing the 6-bromo precursor (CAS 37805-78-0) and performing subsequent metal-catalyzed couplings, the acetyl route offers orthogonal diversification chemistry that can access different chemical space with reduced palladium contamination risk for biological assays.

Computational Chemistry and Structure-Based Drug Design with Defined Binding Mode Requirements

The fixed N3-methyl tautomeric state of this compound provides a single, unambiguous hydrogen-bonding presentation for molecular docking studies, in contrast to the N-H analog which presents two tautomeric states and complicates pose prediction [4]. This property is critical for virtual screening campaigns and free energy perturbation (FEP) calculations where tautomeric ambiguity can introduce systematic errors. The compound's computed properties (MW = 175.19, LogP = 0.4, HBD = 0, RotBond = 1) place it within favorable fragment-like chemical space, making it suitable as a reference compound for validating computational models of imidazopyridine-kinase interactions before committing to synthesis of more complex analogs [2].

Multi-Vendor Procurement Strategy for GLP and Non-GLP Research Supply Chains

With at least five identified commercial suppliers offering defined purity grades (95–97%), this compound supports robust multi-vendor procurement strategies that mitigate single-source supply risk . For GLP toxicology studies requiring documented purity certificates, AKSci (95% minimum purity with full QA documentation) and Bio-Fount (97%) provide appropriate quality assurance . For early discovery screening where cost-per-compound is the primary driver, Leyan's tiered pricing (100 mg to gram scale) offers economical entry points . The broader supplier base for this N3-methyl compound, compared to the N-H analog, also supports competitive bidding and faster lead times, which are critical factors in timeline-driven drug discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.